N-(4-Acetyl-2-(2,4-difluorophenoxy)phenyl)methanesulfonamide, also known as FK3311 or FK3311, is a synthetic organic compound that belongs to the class of 2'-phenoxymethanesulfonanilide derivatives []. It was first synthesized as a potential anti-inflammatory agent []. Studies have shown that FK3311 acts as a selective cyclooxygenase-2 (COX-2) inhibitor [, , , , , ]. This inhibitory action forms the basis for its potential therapeutic applications in various preclinical models of ischemia-reperfusion injury [, , , , , , ].
The synthesis process has been optimized for efficient large-scale production [].
FK3311 exerts its therapeutic effects primarily through the selective inhibition of COX-2 [, , , , , ]. COX-2 is an enzyme involved in the arachidonic acid cascade, responsible for converting arachidonic acid into pro-inflammatory mediators, such as thromboxane A2 (TxA2) [, , , , , ]. By selectively inhibiting COX-2, FK3311 reduces the production of TxA2 and other pro-inflammatory mediators, thereby mitigating the inflammatory response and subsequent tissue damage associated with ischemia-reperfusion injury [, , , , , ].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6